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molecular formula C8H6BrCl2NO B195759 4-Amino-3,5-dichlorophenacylbromide CAS No. 37148-47-3

4-Amino-3,5-dichlorophenacylbromide

Cat. No. B195759
M. Wt: 282.95 g/mol
InChI Key: ATKJJUFAWYSFID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04754047

Procedure details

Triethylamine (17.0 g, 0.168 mol) is added in one portion to allyl bromide (105.9 g, 0.875 mol) under a nitrogen atmosphere. The resulting white emulsion gives an exotherm to 70° C. and becomes a thick white solid mass within 5 minutes. The solution formed with the addition of ~100 ml of DMF is stirred for 1 hour at 70°-95° C. A solution of 4'-amino-2-bromo-3',5'-dichloroacetophenone (25.0 g, 0.088 mol) in 50 ml of DMF is added in one portion and the resulting brown reaction mixture is maintained at 80°-90° C. for 2 hours. The progress of the reaction is frequently checked by thin layer chromatography (SiO2 /CH2Cl2 /hexanes (1/1)) since prolonged heating results in the decomposition of both starting material and products. The reaction mixture is poured into 1.51 of H2O and is stirred for 0.5 hours. After a second aqueous trituration, the residual brown semi-solids are stirred with ~150 ml of CCl4 for 0.5 hours to form a suspension. The yellowish-brown solids are collected by filtration and are air dried to give 14.9 g (59.6%) of recovered phenacyl bromide starting material. The CCl4 filtrate is stirred with MgSO4, filtered and concentrated to yield 9.42 g of a brown syrup. Gradient elution (hexanes/CH2Cl2 (10/0→8/2) flash chromatography on a 9"×2" column of Silica Gel 60 gives two major fractions:
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
105.9 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
SiO2 CH2Cl2 hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
59.6%

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.C(Br)C=C.N[C:13]1[C:18](Cl)=[CH:17][C:16]([C:20](=[O:23])[CH2:21][Br:22])=[CH:15][C:14]=1Cl.O>CN(C=O)C.C(Cl)(Cl)(Cl)Cl>[CH2:21]([Br:22])[C:20]([C:16]1[CH:17]=[CH:18][CH:13]=[CH:14][CH:15]=1)=[O:23]

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
105.9 g
Type
reactant
Smiles
C(C=C)Br
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
NC1=C(C=C(C=C1Cl)C(CBr)=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
SiO2 CH2Cl2 hexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
is stirred for 1 hour at 70°-95° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting white emulsion gives an exotherm to 70° C.
CUSTOM
Type
CUSTOM
Details
within 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
the resulting brown reaction mixture is maintained at 80°-90° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
since prolonged heating
CUSTOM
Type
CUSTOM
Details
results in the decomposition of both starting material and products
STIRRING
Type
STIRRING
Details
is stirred for 0.5 hours
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
to form a suspension
FILTRATION
Type
FILTRATION
Details
The yellowish-brown solids are collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C(=O)C1=CC=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 14.9 g
YIELD: PERCENTYIELD 59.6%
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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